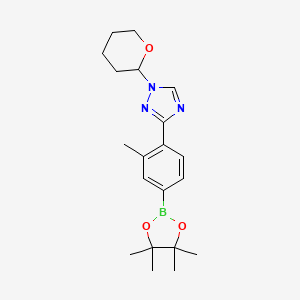
3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole is a complex organic compound that features a combination of boron, triazole, and tetrahydropyran groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole typically involves multi-step organic reactions. A common approach might include:
Formation of the boronate ester: This can be achieved by reacting 2-methyl-4-bromophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki coupling conditions.
Triazole formation: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Tetrahydropyran attachment: The final step could involve the attachment of the tetrahydropyran group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: The aromatic ring and the triazole moiety may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution reactions could introduce new functional groups onto the aromatic ring or triazole.
科学研究应用
Chemistry
Catalysis: The boronate ester group can be used in Suzuki-Miyaura cross-coupling reactions, making the compound valuable in organic synthesis.
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: The compound could be used as a probe to study biological processes involving boron or triazole-containing molecules.
Industry
Polymer Synthesis: The compound might be used as a monomer or additive in the synthesis of advanced polymers.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, for example, the triazole ring might interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group could participate in reversible covalent interactions with biomolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
3-(2-Methyl-4-bromophenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole: Similar structure but lacks the boronate ester group.
3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-1,2,4-triazole: Similar structure but lacks the tetrahydropyran group.
Uniqueness
The combination of boronate ester, triazole, and tetrahydropyran groups in 3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole makes it unique. This unique structure could confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C20H28BN3O3 |
|---|---|
分子量 |
369.3 g/mol |
IUPAC 名称 |
3-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-(oxan-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C20H28BN3O3/c1-14-12-15(21-26-19(2,3)20(4,5)27-21)9-10-16(14)18-22-13-24(23-18)17-8-6-7-11-25-17/h9-10,12-13,17H,6-8,11H2,1-5H3 |
InChI 键 |
RZWFLHBQJYPCPX-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=NN(C=N3)C4CCCCO4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















